ベリロン II

概要

説明

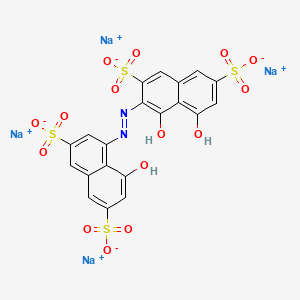

Beryllon II: is a widely used chromogenic reagent, primarily employed for the determination of proteins and various elements such as magnesium, molybdenum, and cobalt . Its chemical structure is characterized by the presence of multiple sulfonic acid groups, which contribute to its high solubility in water and its ability to form complexes with metal ions .

科学的研究の応用

Beryllon II has a wide range of applications in scientific research:

Chemistry: Used as a chromogenic reagent for the determination of metal ions and proteins.

Biology: Employed in assays to quantify protein concentrations in biological samples.

Medicine: Utilized in diagnostic tests to measure protein levels in clinical samples.

Industry: Applied in environmental monitoring to detect trace amounts of metal ions in water samples.

作用機序

Target of Action

Beryllon II primarily targets proteins, specifically bovine serum albumin (BSA) and human serum albumin (HSA). These proteins play crucial roles in maintaining osmotic pressure and transporting various substances in the bloodstream .

Mode of Action

Beryllon II interacts with its target proteins through a complex formation. The interaction is significantly enhanced by the presence of aluminum ions (Al³⁺), which facilitate the binding of Beryllon II to the proteins. This binding results in a marked increase in Rayleigh light scattering (RLS), which can be measured to determine protein concentrations .

Biochemical Pathways

The primary biochemical pathway affected by Beryllon II is the protein detection pathway. By forming complexes with proteins in the presence of Al³⁺, Beryllon II enhances the RLS signal, allowing for the sensitive and rapid detection of proteins. This method is particularly useful in biochemical assays and diagnostic applications .

Pharmacokinetics

Its effectiveness in protein detection suggests that it has favorable bioavailability and stability in the assay environment .

Result of Action

The molecular and cellular effects of Beryllon II’s action include the formation of a stable complex with target proteins, leading to an enhanced RLS signal. This allows for the precise quantification of protein concentrations in various samples, which is critical for diagnostic and research purposes .

Action Environment

Environmental factors such as pH and the presence of surfactants can influence the efficacy and stability of Beryllon II. The optimal pH range for its action is between 5.6 and 7.2, where the RLS signal is maximized. Additionally, the presence of certain surfactants can either enhance or inhibit the interaction between Beryllon II and proteins, affecting the overall sensitivity and accuracy of the assay .

Beryllon II’s ability to form stable complexes with proteins and enhance RLS signals makes it a valuable tool in biochemical assays and diagnostic applications. Its interaction with proteins, facilitated by Al³⁺, and the influence of environmental factors are critical to its effectiveness.

: Study of the reaction of proteins with Beryllon II–Al : Study of the reaction of proteins with Beryllon II-AlIII by the Rayleigh light scattering technique : Beryllon II | Chromogenic Reagent | MedChemExpress

生化学分析

Biochemical Properties

Beryllon II plays a significant role in biochemical reactions, particularly in the determination of proteins through Rayleigh light scattering (RLS). The compound forms complexes with proteins such as bovine serum albumin and human serum albumin, which can be greatly enhanced by the addition of aluminum ions . This interaction is highly sensitive and rapid, making Beryllon II an effective reagent for protein quantification. The nature of these interactions involves the binding of Beryllon II to the protein, which is then enhanced by aluminum ions, leading to increased light scattering and thus allowing for precise measurement .

Cellular Effects

Beryllon II influences various cellular processes, particularly in the context of protein determination. The compound interacts with proteins in human serum, enhancing the Rayleigh light scattering effect in the presence of aluminum ions . This interaction can affect cell signaling pathways and gene expression by altering the detection and quantification of proteins within the cell. Additionally, Beryllon II’s role in protein determination can impact cellular metabolism by providing accurate measurements of protein concentrations, which are crucial for various metabolic processes .

Molecular Mechanism

The molecular mechanism of Beryllon II involves its binding interactions with proteins and aluminum ions. The compound forms a complex with proteins, which is then enhanced by the addition of aluminum ions, leading to increased Rayleigh light scattering . This mechanism allows for the sensitive and rapid determination of protein concentrations. Beryllon II’s ability to enhance light scattering in the presence of aluminum ions is a key aspect of its molecular action, making it a valuable tool in biochemical assays .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Beryllon II can change over time due to factors such as stability and degradation. The compound is known to be stable under ambient conditions, but its stability can be affected by factors such as pH and the presence of interfering substances . Over time, Beryllon II may degrade, leading to changes in its effectiveness in protein determination assays. Long-term effects on cellular function have been observed in in vitro studies, where the compound’s interaction with proteins remains consistent over short periods but may vary with prolonged exposure .

Dosage Effects in Animal Models

The effects of Beryllon II vary with different dosages in animal models. At low doses, the compound is effective in protein determination without causing significant adverse effects. At high doses, Beryllon II may exhibit toxic effects, including potential interference with cellular processes and protein interactions . Threshold effects have been observed, where the compound’s effectiveness in protein determination is optimal within a specific dosage range, beyond which adverse effects may occur .

Metabolic Pathways

Beryllon II is involved in metabolic pathways related to protein determination. The compound interacts with enzymes and cofactors that facilitate its binding to proteins and the subsequent enhancement of Rayleigh light scattering . These interactions can affect metabolic flux and metabolite levels by providing accurate measurements of protein concentrations, which are essential for various metabolic processes .

Transport and Distribution

Within cells and tissues, Beryllon II is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation can be influenced by factors such as pH and the presence of aluminum ions . Beryllon II’s transport and distribution are crucial for its effectiveness in protein determination assays, as they ensure that the compound reaches its target proteins and interacts with them effectively .

Subcellular Localization

Beryllon II’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be affected by its localization within the cell, as it needs to interact with target proteins to enhance Rayleigh light scattering . Understanding the subcellular localization of Beryllon II is essential for optimizing its use in biochemical assays and ensuring accurate protein determination .

準備方法

Synthetic Routes and Reaction Conditions: Beryllon II is synthesized through a multi-step process involving the diazotization of 8-hydroxy-3,6-disulfonic acid-1-naphthylamine followed by coupling with 1,8-dihydroxynaphthalene-3,6-disulfonic acid . The reaction conditions typically involve maintaining a low temperature to ensure the stability of the diazonium salt and using an acidic medium to facilitate the coupling reaction .

Industrial Production Methods: In industrial settings, the production of Beryllon II involves large-scale diazotization and coupling reactions, followed by purification steps such as crystallization and filtration to obtain the final product in high purity . The process is optimized to ensure high yield and minimal by-products.

化学反応の分析

Types of Reactions: Beryllon II undergoes various chemical reactions, including complexation with metal ions, oxidation, and reduction .

Common Reagents and Conditions:

Complexation: Beryllon II forms complexes with metal ions such as aluminum, enhancing its chromogenic properties. The reaction typically occurs in a neutral to slightly acidic medium.

Oxidation and Reduction: Beryllon II can undergo redox reactions, although these are less commonly studied compared to its complexation reactions.

Major Products: The primary products of Beryllon II reactions are its metal complexes, which are used in various analytical applications .

類似化合物との比較

- Eriochrome Black T

- Arsenazo I

- Thoron

- Cupferron

- Dithizone

Comparison: Beryllon II is unique in its ability to form highly stable complexes with a wide range of metal ions, making it more versatile compared to other chromogenic reagents . Its high solubility in water and strong chromogenic properties also set it apart from similar compounds .

特性

CAS番号 |

51550-25-5 |

|---|---|

分子式 |

C20H14N2NaO15S4 |

分子量 |

673.6 g/mol |

IUPAC名 |

tetrasodium;4,5-dihydroxy-3-[(8-hydroxy-3,6-disulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate |

InChI |

InChI=1S/C20H14N2O15S4.Na/c23-14-6-11(39(29,30)31)2-8-1-10(38(26,27)28)5-13(17(8)14)21-22-19-16(41(35,36)37)4-9-3-12(40(32,33)34)7-15(24)18(9)20(19)25;/h1-7,23-25H,(H,26,27,28)(H,29,30,31)(H,32,33,34)(H,35,36,37); |

InChIキー |

AKMZVQWRPQGMSR-UHFFFAOYSA-N |

SMILES |

C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)[O-])N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])O)O)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

正規SMILES |

C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)O)O)O)S(=O)(=O)O.[Na] |

Key on ui other cas no. |

51550-25-5 |

ピクトグラム |

Irritant |

同義語 |

2-(3,6-disulfo-8-hydroxynaphthylazo)-1,8-dihydroxynaphthalene-3,6-disulfonate tetrasodium beryllon II |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。